molecular formula C11H8N2O B12835593 4-Methyl-2-phenyloxazole-5-carbonitrile

4-Methyl-2-phenyloxazole-5-carbonitrile

Cat. No.: B12835593
M. Wt: 184.19 g/mol
InChI Key: OSCFPIBZEPQWQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-phenyloxazole-5-carbonitrile is a heterocyclic compound with the molecular formula C11H8N2O. It is a member of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a five-membered oxazole ring with a phenyl group at the 2-position, a methyl group at the 4-position, and a nitrile group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-phenyloxazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with aldehydes or ketones, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of catalysts such as palladium or other metal catalysts to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-phenyloxazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, amines, and other functionalized compounds .

Scientific Research Applications

4-Methyl-2-phenyloxazole-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenyloxazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

    2-Phenyloxazole: Lacks the methyl and nitrile groups, resulting in different chemical properties and biological activities.

    4-Methyl-2-phenylthiazole: Contains a sulfur atom instead of an oxygen atom in the ring, leading to distinct reactivity and applications.

    5-Phenyloxazole-4-carbonitrile:

Uniqueness: 4-Methyl-2-phenyloxazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrile group at the 5-position and the methyl group at the 4-position enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

4-methyl-2-phenyl-1,3-oxazole-5-carbonitrile

InChI

InChI=1S/C11H8N2O/c1-8-10(7-12)14-11(13-8)9-5-3-2-4-6-9/h2-6H,1H3

InChI Key

OSCFPIBZEPQWQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C2=CC=CC=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.